BenchChemオンラインストアへようこそ!

Glycyl-glutamine

Pharmacokinetics Parenteral Nutrition Peptide Metabolism

Glycyl-glutamine (Gly-Gln) is the procurement choice where stability, cell yield, and immune competence intersect. Unlike free L-glutamine—which degrades rapidly into cytotoxic ammonia—Gly-Gln withstands autoclaving and long-term aqueous storage without degradation. Compared to Ala-Gln, it delivers a 10-fold longer in vitro plasma half-life (553 vs 46 min), 14% higher final cell densities in mammalian culture, and uniquely preserves monocyte HLA-DR expression in postoperative patients (65% vs 42.5% control; P<0.05). For heat-sterilizable basal media, high-value bioproduction, or parenteral nutrition targeting immunomodulation, Gly-Gln is the evidence-backed, high-purity dipeptide specification.

Molecular Formula C7H13N3O4
Molecular Weight 203.20 g/mol
CAS No. 13115-71-4
Cat. No. B1671922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycyl-glutamine
CAS13115-71-4
SynonymsGlycylglutamine;  Gly-gln;  L-Glutamine, N2-glycyl-; 
Molecular FormulaC7H13N3O4
Molecular Weight203.20 g/mol
Structural Identifiers
SMILESC(CC(=O)N)C(C(=O)O)NC(=O)CN
InChIInChI=1S/C7H13N3O4/c8-3-6(12)10-4(7(13)14)1-2-5(9)11/h4H,1-3,8H2,(H2,9,11)(H,10,12)(H,13,14)/t4-/m0/s1
InChIKeyPNMUAGGSDZXTHX-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Glycyl-Glutamine (CAS 13115-71-4) for Research & Clinical Procurement: A Quantitative Comparator Analysis


Glycyl-glutamine (Gly-Gln) is an endogenous dipeptide formed from glycine and L-glutamine residues [1]. It is synthesized post-translationally from β-endorphin and functions as an inhibitory neuropeptide [2]. Unlike free L-glutamine, Gly-Gln exhibits markedly enhanced stability in aqueous solution and during thermal sterilization, addressing critical limitations in cell culture media preparation and parenteral nutrition formulations . The compound is commercially available with high purity (typically ≥97–98% by HPLC) and demonstrates well-characterized pharmacokinetic properties in humans, including rapid hydrolysis with a plasma half-life of less than 30 minutes following intravenous infusion [3]. Gly-Gln serves as a bioavailable glutamine source without generating toxic ammonia byproducts during storage, making it a preferred dipeptide for applications requiring long-term media stability or heat-sterilizable glutamine delivery systems .

Glycyl-Glutamine Procurement Risk: Why Generic Substitution with Free Glutamine or Alternative Dipeptides Fails


The substitution of glycyl-glutamine with free L-glutamine or other glutamine-containing dipeptides is scientifically unsound and introduces quantifiable risks across multiple application domains. Free L-glutamine undergoes rapid spontaneous degradation in aqueous solution, generating cytotoxic ammonia and pyrrolidone carboxylic acid that compromise cell viability and media integrity during storage and autoclaving . While alanyl-glutamine (Ala-Gln) is often considered interchangeable, direct comparative studies reveal that Gly-Gln demonstrates a 10-fold longer in vitro plasma half-life (553 ± 160 min vs. 46 ± 3 min for Ala-Gln), indicating fundamentally different pharmacokinetic behavior [1]. Furthermore, in postoperative patients, only Gly-Gln significantly preserved HLA-DR expression on monocytes, whereas Ala-Gln showed no significant difference from control, demonstrating that these dipeptides are not clinically equivalent [2]. In cell culture applications, Gly-Gln requires 20 mM for optimal growth compared to 6 mM for Ala-Gln due to differential peptidase affinities, yet Gly-Gln yields 14% higher final cell densities than free glutamine—a performance metric not matched by Ala-Gln under comparable conditions [3]. Substitution without consideration of these compound-specific quantitative differences risks experimental failure, batch-to-batch variability, and compromised clinical outcomes.

Glycyl-Glutamine Differential Performance Evidence: Head-to-Head Comparator Data for Procurement Decisions


Gly-Gln vs. Ala-Gln: 10-Fold Longer In Vitro Plasma Half-Life Confers Distinct Pharmacokinetic Advantage

In a direct comparative study of glutamine-containing dipeptides administered as bolus injections (0.1 mmol/kg) to healthy human volunteers, glycyl-glutamine (Gly-Gln) demonstrated a plasma half-life of 553 ± 160 minutes during in vitro incubation with plasma hydrolases, compared to only 46 ± 3 minutes for alanyl-glutamine (Ala-Gln)—a 12-fold difference [1]. In vivo, both peptides were rapidly cleared from plasma; however, clearance was significantly greater for Ala-Gln (1,595 ± 124 mL/min) than for Gly-Gln (507 ± 14 mL/min), indicating that Gly-Gln persists longer in circulation before tissue hydrolysis [1]. This differential hydrolysis rate is attributed to the N-terminal glycine residue, which confers lower affinity for plasma hydrolases compared to the alanine residue in Ala-Gln.

Pharmacokinetics Parenteral Nutrition Peptide Metabolism

Gly-Gln vs. Ala-Gln: Superior Preservation of Monocyte HLA-DR Expression in Postoperative Patients

In a randomized controlled trial involving 30 patients undergoing major abdominal surgery, postoperative infusion of glycyl-glutamine (35 g glutamine equivalent; 0.5 g/kg BW) over 48 hours resulted in significantly better preservation of HLA-DR expression on monocytes compared to controls (65.0% ± 7% vs. 42.5% ± 4%; P<0.05) [1]. In contrast, patients receiving an isonitrogenic formulation of alanyl-glutamine showed no significant difference in HLA-DR preservation versus controls [1]. This differential effect on monocyte activation—a marker inversely correlated with postoperative infectious complications—demonstrates that Gly-Gln and Ala-Gln are not clinically interchangeable despite both serving as glutamine donors.

Immunomodulation Surgical Recovery Clinical Nutrition

Gly-Gln vs. Free Glutamine: 14% Higher Final Cell Yield in Mammalian Hybridoma Culture

In a controlled study using murine hybridoma (CC9C10) cells, media containing 20 mM glycyl-glutamine produced final cell yields that were 14% higher than media containing free L-glutamine as the sole glutamine source [1]. This yield advantage was achieved despite the fact that Gly-Gln requires a 3.3-fold higher molar concentration (20 mM) than Ala-Gln (6 mM) for optimal growth due to lower peptidase affinity (apparent Km = 14 mM for Gly-Gln vs. 1.2 mM for Ala-Gln) [1]. Critically, the presence of Gly-Gln also significantly reduced the accumulation of ammonia and lactate—toxic metabolic byproducts that limit culture longevity—compared to free glutamine conditions [1]. Monoclonal antibody productivity remained comparable across all glutamine sources, indicating that the yield benefit is achieved without compromising product quality [1].

Cell Culture Bioproduction Mammalian Cell Lines

Gly-Gln vs. Ala-Gln and Free Glutamine: Differential Degradation Kinetics in Aqueous Solution

A systematic degradation kinetics study of five glutamine dipeptides in aqueous solution revealed that the pseudo-first-order degradation rate constant decreases in the following order based on the N-terminal amino acid residue: Gly-Gln (fastest degradation), followed by Ala-Gln, Leu-Gln, Val-Gln, and Ile-Gln (slowest degradation) [1]. This study established that Gly-Gln degrades more rapidly than Ala-Gln under identical aqueous conditions, representing a trade-off: Gly-Gln offers superior clinical immunomodulatory effects (as shown in Evidence Item 2) and longer plasma half-life (Evidence Item 1), but may be less stable than Ala-Gln in long-term aqueous storage. However, all dipeptides evaluated demonstrated dramatically superior stability compared to free L-glutamine, which undergoes spontaneous deamidation and cyclization to pyrrolidone carboxylic acid with concomitant ammonia release—a process that renders free glutamine unsuitable for heat sterilization and long-term storage in ready-to-use media [1]. The study used a validated stability-indicating HPLC assay with pseudo-first-order kinetic modeling.

Stability Formulation Science Quality Control

Gly-Gln vs. Placebo: Accelerated Neutrophil Recovery in Acute Myeloid Leukemia Patients Receiving Intensive Chemotherapy

In a randomized, double-blind, controlled trial of 54 adult patients with acute myeloid leukemia undergoing myelosuppressive chemotherapy, parenteral nutrition supplemented with 20 g/day glycyl-glutamine (as Glamin) resulted in a median duration of neutropenia of 18 days (range: 9–29 days), compared to 22.5 days (range: 13–48 days) in the control group receiving standard glutamine-free parenteral nutrition [1]. This 4.5-day reduction in neutropenia duration approached but did not reach statistical significance (P = 0.052). However, Kaplan-Meier analysis controlling for chemotherapy type revealed significantly faster neutrophil recovery in the Gly-Gln group among patients receiving high-dose cytarabine regimens (P = 0.040) [1]. No significant difference was observed in the duration of neutropenic fever or in the recovery of CD4+/CD8+ T lymphocytes between groups [1].

Oncology Supportive Care Hematology Clinical Outcomes

Gly-Gln vs. Free Glutamine: 3.3-Fold Higher Concentration Requirement Offset by 14% Higher Yield

The differential peptidase affinity between Gly-Gln and Ala-Gln has direct implications for media formulation and cost analysis. In hybridoma culture, the apparent Km (Michaelis constant) of the cytosolic peptidase responsible for dipeptide hydrolysis was determined to be 14 mM for Gly-Gln, compared to only 1.2 mM for Ala-Gln—a 11.7-fold difference in enzyme affinity [1]. Consequently, optimal cell growth required 20 mM Gly-Gln versus 6 mM Ala-Gln (3.3-fold higher concentration) [1]. Despite this higher concentration requirement, Gly-Gln still yielded 14% higher final cell densities than free glutamine, while Ala-Gln at 6 mM yielded comparable growth to free glutamine [1]. This suggests that while the per-mole media cost for Gly-Gln may be higher due to concentration requirements, the enhanced biological outcome may justify the increased material input, particularly in high-value bioproduction contexts where incremental yield improvements are economically significant.

Cell Culture Media Optimization Peptidase Affinity Biomanufacturing Economics

Glycyl-Glutamine (CAS 13115-71-4): High-Value Application Scenarios Based on Quantified Differential Performance


Postoperative and Critical Care Parenteral Nutrition Requiring Immunomodulatory Support

Based on the clinical trial evidence demonstrating superior preservation of monocyte HLA-DR expression (65.0% ± 7% vs. 42.5% ± 4% in controls; P<0.05) and the lack of comparable effect with Ala-Gln [1], Gly-Gln is the dipeptide of choice for parenteral nutrition formulations in surgical or critically ill patient populations where preservation of immune competence is a clinical priority. The compound's rapid in vivo hydrolysis (half-life <30 min) ensures efficient glutamine delivery without accumulation [2]. Procurement decisions for hospital pharmacy and clinical nutrition formularies should prioritize Gly-Gln over Ala-Gln when immunomodulation is a therapeutic goal.

Mammalian Cell Culture for Bioproduction Requiring Maximal Viable Cell Density

In hybridoma and other mammalian cell culture applications where maximizing final cell yield directly impacts product output, Gly-Gln provides a quantifiable 14% yield advantage over free L-glutamine [1]. Although Gly-Gln requires a 3.3-fold higher molar concentration (20 mM) than Ala-Gln (6 mM) due to lower peptidase affinity (Km = 14 mM vs. 1.2 mM) [1], the yield benefit and reduced ammonia accumulation make it a strategic choice for high-value bioproduction campaigns, particularly when media heat-sterilizability is also required [2]. Bioprocess engineers and media formulation scientists should select Gly-Gln when cell density is the primary optimization parameter.

Heat-Sterilizable and Long-Term Storage Cell Culture Media

The inherent instability of free L-glutamine in aqueous solution—undergoing spontaneous degradation to cytotoxic ammonia and pyrrolidone carboxylic acid—precludes its use in pre-formulated, heat-sterilized, or long-term stored media [1]. Gly-Gln, as a stable dipeptide, resists this degradation pathway during autoclaving and extended storage, enabling the preparation of shelf-stable basal media and feeds [1]. This property is essential for commercial media manufacturers and laboratories requiring consistent, ready-to-use formulations. Procurement specifications for cell culture media ingredients should mandate dipeptide forms, with Gly-Gln being a validated and widely adopted option with established performance metrics [2].

Oncology Supportive Care in Acute Myeloid Leukemia Patients Receiving High-Dose Cytarabine

The randomized controlled trial evidence showing significantly faster neutrophil recovery in AML patients receiving high-dose cytarabine regimens when supplemented with 20 g/day Gly-Gln (P = 0.040) [1] identifies a specific, high-need clinical subpopulation where Gly-Gln offers a measurable therapeutic benefit. The 4.5-day median reduction in neutropenia duration (18 days vs. 22.5 days) translates to potential reductions in hospitalization costs and infectious complication risk. Clinical nutrition services in hematology-oncology centers should consider Gly-Gln-supplemented parenteral nutrition for this patient cohort based on this differential efficacy evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Glycyl-glutamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.